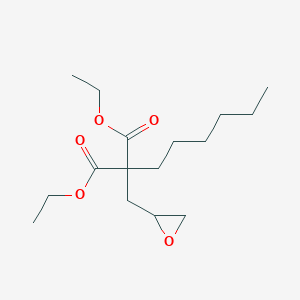
Propanedioic acid, hexyl(oxiranylmethyl)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, hexyl(oxiranylmethyl)-, diethyl ester is a complex organic compound that belongs to the class of malonic acid esters. This compound is characterized by the presence of a hexyl group, an oxiranylmethyl group, and two ethyl ester groups attached to the propanedioic acid backbone. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, hexyl(oxiranylmethyl)-, diethyl ester typically involves the esterification of propanedioic acid (malonic acid) with hexyl(oxiranylmethyl) alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. The compound is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, hexyl(oxiranylmethyl)-, diethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Propanedioic acid, hexyl(oxiranylmethyl)-, diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propanedioic acid, hexyl(oxiranylmethyl)-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, commonly used in organic synthesis.
Diethyl oxomalonate: Another ester of malonic acid with similar reactivity.
Diethyl mesoxalate: An ester with a similar structure but different functional groups.
Uniqueness
Propanedioic acid, hexyl(oxiranylmethyl)-, diethyl ester is unique due to the presence of the hexyl and oxiranylmethyl groups, which impart distinct chemical properties and reactivity. These groups make the compound more versatile in various chemical reactions and applications compared to simpler esters like diethyl malonate.
Properties
CAS No. |
62328-72-7 |
|---|---|
Molecular Formula |
C16H28O5 |
Molecular Weight |
300.39 g/mol |
IUPAC Name |
diethyl 2-hexyl-2-(oxiran-2-ylmethyl)propanedioate |
InChI |
InChI=1S/C16H28O5/c1-4-7-8-9-10-16(11-13-12-21-13,14(17)19-5-2)15(18)20-6-3/h13H,4-12H2,1-3H3 |
InChI Key |
OGGAOLVKCCSNKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC1CO1)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















